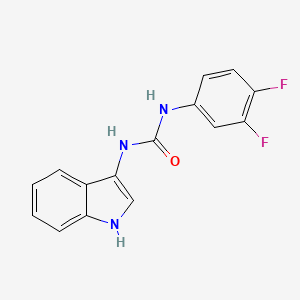

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, also known as DFIU, is a chemical compound used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cellular signaling pathways. CK2 is involved in the regulation of cell growth, differentiation, and apoptosis, making it an attractive target for cancer therapy. DFIU has shown promising results in preclinical studies as a potential anticancer agent.

Wissenschaftliche Forschungsanwendungen

Interaction with Anions and Proton Transfer

1,3-bis(4-nitrophenyl)urea, a structurally related compound, interacts through hydrogen bonding with various anions, showing complex stability dependent on the anion's basicity. In the presence of fluoride ions, a notable interaction occurs, first establishing a hydrogen-bonding interaction and then inducing urea deprotonation due to the formation of HF2-. This interaction highlights the compound's potential reactivity and interaction with fluoride ions, shedding light on its chemical behavior in solutions (Boiocchi et al., 2004).

Inhibition of Chitin Synthesis

Similar compounds, such as 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea, demonstrate the ability to inhibit chitin synthesis in the cuticle of insect larvae. This mechanism elucidates its insecticidal effect, indicating its potential use in pest control without affecting chitinase activity, which is crucial for chitin degradation (Deul et al., 1978).

Serotonin Reuptake Inhibition and Antagonistic Activity

In the realm of potential antidepressants, unsymmetrical ureas, including certain indole derivatives, have been prepared and evaluated for their 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities. These compounds, by interacting with serotonin receptors, could contribute to enhanced serotonergic neurotransmission, suggesting a role in the treatment of depression (Matzen et al., 2000).

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O/c16-11-6-5-9(7-12(11)17)19-15(21)20-14-8-18-13-4-2-1-3-10(13)14/h1-8,18H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBAJLUZVLZIPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylspiro[3.3]heptan-2-yl)methanol](/img/structure/B2650521.png)

![N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2650522.png)

![2-(2,4-dimethylthiazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650523.png)

![N-(3,4-dimethoxyphenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2650525.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2650530.png)

![(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-[3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B2650531.png)

![Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride](/img/structure/B2650533.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2650534.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2650535.png)